(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine
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Overview
Description
(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine is a heterocyclic compound that features an imidazo-oxazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine typically involves the condensation of appropriate precursors. One common method involves the reaction of 3-(4-methoxyphenylamino)-5,6-dihydro-2H-1,4-oxazine with substituted phenacyl bromides. This reaction occurs at the exocyclic nitrogen atom, forming 3-aryl-3-hydroxy-1-(4-methoxyphenyl)-2,5,6,8-tetrahydro-3H-imidazo[2,1-c]-1,4-oxazinium bromides . Further treatment with acetic anhydride yields the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates.
Biology
In biological research, this compound is studied for its potential as a β-lactamase inhibitor. It has shown activity against class A, C, and D β-lactamases, making it a candidate for developing new antibiotics .
Medicine
Medicinally, this compound is explored for its potential therapeutic applications, particularly in combating drug-resistant bacterial infections .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine involves its interaction with β-lactamase enzymes. It acts as an inhibitor by binding to the active site of the enzyme, preventing it from breaking down β-lactam antibiotics. This inhibition is crucial for restoring the efficacy of these antibiotics against resistant bacterial strains .
Comparison with Similar Compounds
Similar Compounds
(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)methanamine hydrochloride: This compound shares a similar core structure but differs in the position of the methanamine group.
1,3-Diaryl-5,6-dihydro-8H-imidazo[2,1-c]-1,4-oxazinium bromides: These compounds are structurally related but have different substituents on the imidazo-oxazine core.
Uniqueness
(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit a broad range of β-lactamases sets it apart from other similar compounds .
Biological Activity
(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine, also known as dihydroimidazo[2,1-c][1,4]oxazine, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and potential therapeutic applications.
- IUPAC Name: this compound dihydrochloride
- CAS Number: 2408971-29-7
- Molecular Formula: C₇H₁₃Cl₂N₃O
- Molecular Weight: 226.10 g/mol
Synthesis Methods
The synthesis of this compound can be achieved through various methods. One notable approach involves microwave-assisted synthesis which enhances yield and reduces reaction time compared to conventional methods. This technique has been documented to produce high-purity compounds efficiently .
Antimicrobial Activity
Recent studies have demonstrated that compounds related to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against Plasmodium falciparum, indicating potential for antimalarial applications .
Anticancer Properties
Research has indicated that this compound and its derivatives possess anticancer activity. In vitro studies have shown that certain analogs can inhibit the proliferation of cancer cell lines such as A549 (lung carcinoma) and MDA-MB-231 (breast adenocarcinoma). The most active compounds exhibited IC50 values below 10 µM, comparable to established chemotherapeutics like cisplatin .
Cardiovascular Effects
The compound has been evaluated for its cardiovascular effects. Studies involving spontaneously hypertensive rats indicated that compounds with high affinities for imidazoline binding sites and alpha adrenergic receptors significantly impacted mean arterial blood pressure (MAP) and heart rate (HR). These findings suggest potential applications in treating hypertension .
Case Study 1: Antimicrobial Efficacy
A study published in MDPI explored the antimicrobial efficacy of several derivatives of imidazo[2,1-c][1,4]oxazine. The results showed that certain compounds had potent activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating strong bactericidal effects .
Case Study 2: Anticancer Activity
In a comparative study assessing the cytotoxicity of various heterocyclic compounds against cancer cell lines, one derivative of this compound demonstrated an IC50 value of 1.89 µM against A549 cells. This suggests a promising avenue for developing new anticancer agents based on this scaffold .
Data Table: Biological Activities Summary
Properties
Molecular Formula |
C7H11N3O |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethanamine |
InChI |
InChI=1S/C7H11N3O/c8-3-6-4-10-1-2-11-5-7(10)9-6/h4H,1-3,5,8H2 |
InChI Key |
UGXGZKPXUHOBQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=NC(=CN21)CN |
Origin of Product |
United States |
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